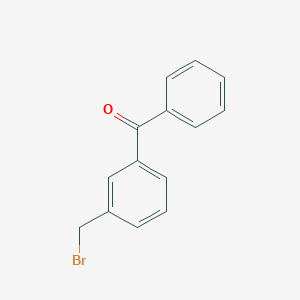

3-Benzoylbenzyl bromide

説明

The exact mass of the compound 3-(Bromomethyl)benzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

[3-(bromomethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJQXQICJDHRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176564 | |

| Record name | 3-(Bromomethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22071-24-5 | |

| Record name | 3-Benzoylbenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22071-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Bromomethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Strategic Importance of 3-Benzoylbenzyl Bromide

An In-Depth Technical Guide to 3-Benzoylbenzyl Bromide (CAS No. 22071-24-5)

This compound, also known by its IUPAC name [3-(bromomethyl)phenyl]-phenylmethanone, is a bifunctional organic compound of significant interest in synthetic chemistry.[][2] Its structure incorporates a reactive benzylic bromide handle and a stable benzophenone moiety. This unique combination makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science, where the precise introduction of a bulky, photoactive, or otherwise functional benzophenone group is required. The benzylic bromide provides a site for facile nucleophilic substitution, allowing for its covalent attachment to a wide range of substrates, while the benzophenone core can impart specific steric, electronic, or photophysical properties to the target molecule. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and protocols.

Part 1: Core Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. This compound is unequivocally identified by its CAS (Chemical Abstracts Service) Registry Number.

Key Identifiers:

-

IUPAC Name: [3-(bromomethyl)phenyl]-phenylmethanone[][2]

-

Common Synonyms: 3-(Bromomethyl)benzophenone[2]

-

Molecular Formula: C₁₄H₁₁BrO[][2]

Caption: Chemical structure of this compound.

A summary of its key physical and computed properties is presented below. These values are critical for designing experimental conditions, such as solvent selection and purification methods.

| Property | Value | Source |

| Molecular Weight | 275.14 g/mol | [][2] |

| Appearance | Typically a solid (specific form not detailed in sources) | General Knowledge |

| XLogP3 | 3.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

Part 2: Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the free-radical bromination of the benzylic methyl group of 3-methylbenzophenone. This transformation is a classic example of the Wohl-Ziegler reaction.

Reaction Principle: The reaction leverages the relative weakness of the C-H bonds at the benzylic position. A radical initiator, such as benzoyl peroxide or AIBN, generates a bromine radical from N-bromosuccinimide (NBS). This bromine radical selectively abstracts a hydrogen atom from the methyl group of 3-methylbenzophenone, forming a resonance-stabilized benzyl radical. This radical then reacts with another molecule of NBS to form the desired product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride (historically) or cyclohexane is crucial to ensure that NBS does not dissolve and that the bromine concentration remains low, which suppresses competing ionic side reactions.

Caption: Synthesis of this compound via Wohl-Ziegler bromination.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for benzylic bromination.[5]

Materials:

-

3-Methylbenzophenone

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane

-

Reaction flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-methylbenzophenone (1.0 eq) in carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (approx. 0.02 eq) to the solution.[5]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats. For a more rigorous approach, thin-layer chromatography (TLC) can be used.

-

Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[5]

-

Purification: Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

-

Final Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity.

Part 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the reactivity of the benzylic bromide. This functional group is an excellent electrophile, making the molecule a potent "benzoylbenzylating" agent.

Core Reactivity:

-

Nucleophilic Substitution (Sₙ2/Sₙ1): The C-Br bond is polarized and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates, and carbanions). The reaction can proceed via an Sₙ2 mechanism or, under conditions that favor carbocation formation, an Sₙ1 mechanism, due to the resonance stabilization of the resulting benzyl carbocation.[6]

-

Protecting Group Chemistry: The benzyl group is a common protecting group for alcohols and carboxylic acids in multi-step synthesis.[7] this compound allows for the introduction of a modified benzyl protecting group, which may offer different cleavage conditions or additional functionality.

Caption: General workflow from synthesis to application of this compound.

Applications in Research:

-

Pharmaceutical Intermediates: As a versatile building block, it is used to synthesize more complex molecules with potential biological activity.[] The introduction of the benzoylbenzyl moiety can influence a drug candidate's properties, such as its size, lipophilicity, and ability to engage in pi-stacking interactions with biological targets. The strategic placement of bromine can also be a tool in drug design to enhance therapeutic activity or modify metabolism.[8]

-

Photoaffinity Labeling: The benzophenone group is a well-known photo-crosslinker. Upon irradiation with UV light, it can form a covalent bond with nearby C-H bonds. By incorporating this compound into a ligand, researchers can create probes to identify and map the binding sites of proteins.

-

Materials Science: It can be used to functionalize polymers and surfaces.[9] Grafting this molecule onto a material can alter its surface properties, such as hydrophobicity or refractive index, or introduce a site for further chemical modification.

Part 4: Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.[4]

Hazard Identification:

-

Respiratory Irritation: Harmful if inhaled and may cause respiratory irritation.[2][4]

-

Lachrymator: Like many benzyl bromides, it is expected to be a lachrymator (tear-producing agent).[10]

Recommended Handling Procedures:

-

Engineering Controls: Always work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. After handling, wash hands thoroughly.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[11]

-

The compound may be moisture and light-sensitive; storage under an inert atmosphere and in an amber vial is recommended for long-term stability.[12]

Conclusion

This compound (CAS: 22071-24-5) is a strategically important reagent whose value lies in its dual functionality. Its well-defined synthesis via free-radical bromination and the predictable reactivity of its benzylic bromide group make it a reliable tool for researchers. For professionals in drug discovery and materials science, this compound offers a straightforward method to incorporate the benzophenone moiety, enabling the development of novel therapeutics, advanced molecular probes, and functionalized materials. Adherence to strict safety protocols is mandatory for its handling and use.

References

- Synthesis of 3-bromomethyl-benzophenone. PrepChem.com. [Link]

- 3-Benzyloxybenzyl bromide | C14H13BrO | CID 1502047. PubChem - NIH. [Link]

- 3-(Bromomethyl)benzophenone | C14H11BrO | CID 89586. PubChem - NIH. [Link]

- The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Medium. [Link]

- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022). Quora. [Link]

- Benzyl Bromide. Anshul Specialty Molecules. [Link]

- Benzyl bromide. Wikipedia. [Link]

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). SpringerLink. [Link]

Sources

- 2. 3-(Bromomethyl)benzophenone | C14H11BrO | CID 89586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. quora.com [quora.com]

- 7. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. chemimpex.com [chemimpex.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Benzoylbenzyl Bromide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-benzoylbenzyl bromide (CAS No. 22071-24-5), a versatile bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical and physical properties, safety and handling protocols, and provides expert insights into its synthesis, reactivity, and analytical characterization. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust working knowledge base for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as (3-(bromomethyl)phenyl)(phenyl)methanone, is a unique chemical entity that combines the structural features of a benzophenone and a benzyl bromide. This distinct combination imparts a dual reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. The benzophenone moiety is a well-established pharmacophore found in numerous biologically active compounds and serves as a versatile building block in medicinal chemistry. The benzyl bromide group, on the other hand, is a highly reactive functional group, widely employed for the introduction of a benzyl moiety through nucleophilic substitution reactions.

The strategic placement of the bromomethyl group at the meta-position of the benzophenone core offers a specific steric and electronic environment, influencing its reactivity and the conformational properties of its derivatives. This guide aims to provide a detailed exploration of the physical, chemical, and safety characteristics of this compound, empowering researchers to effectively and safely utilize this compound in their synthetic endeavors.

Chemical and Physical Properties

A comprehensive understanding of the physical properties of a reagent is paramount for its effective use in experimental design and execution. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its properties based on its structural components and data from analogous compounds.

| Property | Value/Information | Source/Basis |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | (3-(Bromomethyl)phenyl)(phenyl)methanone | - |

| CAS Number | 22071-24-5 | Chemical Abstracts Service |

| Molecular Formula | C₁₄H₁₁BrO | Elemental Analysis |

| Molecular Weight | 275.14 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Based on similar benzophenone and benzyl bromide derivatives |

| Melting Point | Not available (likely a low-melting solid) | Inferred from analogous structures |

| Boiling Point | Not available (expected to be high and likely to decompose upon distillation at atmospheric pressure) | Inferred from analogous structures |

| Density | Not available | - |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. | Based on the nonpolar nature of the molecule |

| Stability | Likely sensitive to moisture and light. Should be stored in a cool, dry, and dark place. | General stability of benzyl bromides[1] |

Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling this compound. The presence of the benzyl bromide moiety suggests that this compound is likely a lachrymator and an irritant.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and moisture.[1]

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound can be achieved through the radical bromination of 3-methylbenzophenone. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an inert solvent like carbon tetrachloride or acetonitrile.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzophenone (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

-

Solvent Addition: Add a sufficient volume of a suitable solvent (e.g., carbon tetrachloride or acetonitrile) to dissolve the reactants.

-

Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible, depending on the reaction conditions and the nucleophile).

This reactivity allows for the facile introduction of a variety of functional groups at the benzylic position. Common nucleophiles that can react with this compound include:

-

Alcohols and Phenols: To form ethers.

-

Amines: To form secondary or tertiary amines.

-

Carboxylates: To form esters.

-

Thiols: To form thioethers.

-

Cyanide: To form nitriles.

-

Azide: To form azides, which can be further reduced to primary amines.

The benzophenone moiety can also participate in various chemical transformations, such as reductions of the ketone to a secondary alcohol or a methylene group, and electrophilic aromatic substitution on the phenyl rings, although the reactivity of the benzyl bromide group typically dominates under milder conditions.

Caption: Nucleophilic substitution at the benzylic position of this compound.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity and purity of synthesized this compound. Below are the expected spectral characteristics.

| Technique | Expected Features |

| ¹H NMR | - A singlet corresponding to the two benzylic protons (CH₂Br) is expected in the range of δ 4.5-4.8 ppm. - A complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm) corresponding to the protons of the two phenyl rings. |

| ¹³C NMR | - A signal for the benzylic carbon (CH₂Br) is expected around δ 30-35 ppm. - Multiple signals in the aromatic region (δ 125-140 ppm). - A characteristic signal for the carbonyl carbon (C=O) of the benzophenone moiety is expected around δ 195-200 ppm. |

| Infrared (IR) Spectroscopy | - A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1650-1670 cm⁻¹. - C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹. - A C-Br stretching vibration is expected in the fingerprint region, typically around 600-700 cm⁻¹. |

| Mass Spectrometry (MS) | - The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks with approximately 1:1 intensity ratio). - Common fragmentation patterns would include the loss of the bromine atom and the formation of the stable benzyl cation. |

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical and pharmaceutical research:

-

Scaffold for Novel Compounds: It serves as a versatile starting material for the synthesis of libraries of compounds with potential biological activity. The benzophenone core can be further modified, and the benzylic position allows for the introduction of diverse side chains.

-

Photoaffinity Labeling: The benzophenone moiety is a well-known photophore. Derivatives of this compound can be designed as photoaffinity probes to study protein-ligand interactions.

-

Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), this compound can be incorporated into linker structures to connect the targeting moiety with the payload or the E3 ligase ligand.

Conclusion

This compound is a promising and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. While direct experimental data on its physical properties are limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. By understanding its synthesis, reactivity, and safety considerations, researchers can confidently and effectively utilize this molecule to advance their scientific objectives.

References

- Benzyl bromide. In PubChem. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to 3-Benzoylbenzyl Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoylbenzyl bromide is a versatile bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a benzoyl group and a reactive benzyl bromide moiety, renders it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of this compound, with a particular focus on its utility in drug discovery and materials science.

Core Molecular Attributes

This compound, with the empirical formula C14H11BrO, possesses a molecular weight of 275.14 g/mol .[1] The molecule's structure is characterized by a central benzene ring substituted with a benzoyl group at the 3-position and a bromomethyl group at the 1-position. This arrangement provides two distinct reactive sites, allowing for sequential or orthogonal chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H11BrO | [1] |

| Molecular Weight | 275.14 g/mol | [1] |

| CAS Number | 22071-24-5 | [1] |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available databases and should be determined empirically for specific batches.

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives typically involves the bromination of the corresponding methyl-substituted benzophenone. A common and effective method is free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.

Diagram 1: General Synthetic Scheme for this compound

Caption: Synthesis of this compound via radical bromination.

The causality behind this experimental choice lies in the benzylic position's susceptibility to radical formation. The stability of the resulting benzylic radical is enhanced by resonance with the aromatic ring, making this position selectively targeted for halogenation over other C-H bonds in the molecule. The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to prevent the competing ionic reaction pathways of NBS.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzophenone (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction Conditions: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated and accelerated by irradiation with a UV lamp.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the lability of the carbon-bromine bond in the benzyl position, making it an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited in the synthesis of a wide range of organic compounds.

Role in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Benzyl bromide derivatives are key intermediates in the synthesis of pharmaceuticals, including anticancer and anti-inflammatory agents.[2] The benzophenone moiety is also a well-known pharmacophore found in numerous drugs. The combination of these two functionalities in this compound makes it a promising starting material for the synthesis of novel therapeutic agents.

For instance, the benzyl bromide handle can be used to alkylate heterocycles, amines, phenols, and thiols, which are common functional groups in drug candidates. This allows for the introduction of the benzoylbenzyl scaffold, which can then be further functionalized or serve as a core structure. The introduction of a fluorinated benzyl moiety, for example, can significantly impact a drug's pharmacokinetic profile, efficacy, and metabolic stability.[3]

Diagram 2: Application of this compound in Nucleophilic Substitution

Caption: General nucleophilic substitution reaction with this compound.

Utility in Materials Science

Benzyl halides are employed in polymer chemistry for the modification of polymer surfaces and the synthesis of functional polymers.[2] The benzophenone group is a well-known photoinitiator. Therefore, this compound could potentially be used to synthesize polymers with photo-crosslinkable properties or to graft polymers onto surfaces through photochemical reactions.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4] It is known to cause skin and eye irritation and may cause respiratory irritation.[4] It is also a combustible liquid.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4] |

| H332 | Harmful if inhaled.[4] |

| H335 | May cause respiratory irritation.[4] |

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in a research setting.

References

Sources

An In-depth Technical Guide to 3-Benzoylbenzyl Bromide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylbenzyl bromide, also known as 3-(bromomethyl)benzophenone, is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the 3-benzoylbenzyl moiety into various molecular scaffolds. Its bifunctional nature, possessing both a reactive benzyl bromide group and a benzophenone carbonyl, makes it a versatile intermediate in the synthesis of complex organic molecules, including photoinitiators, molecular probes, and pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a particular focus on its relevance to drug development.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₄H₁₁BrO | 275.14[1] | Not available |

| 4-Benzoylbenzyl bromide | C₁₄H₁₁BrO | 275.14 | 109-112 |

| 3-Bromobenzophenone | C₁₃H₉BrO | 261.11[2] | 74.5-77.5 |

| 3-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 39-41 |

Table 1: Physicochemical data of this compound and related compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 3-methylbenzophenone. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic rings and the carbonyl group intact.

Reaction Scheme:

Caption: Synthesis of this compound from 3-methylbenzophenone.

Experimental Protocol[4]

This protocol is based on the established method for the synthesis of 3-(bromomethyl)benzophenone.[3]

Materials:

-

3-Methylbenzophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbenzophenone (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Purification: Filter the mixture to remove the succinimide. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Characterization

Due to the lack of publicly available experimental spectra for this compound, this section provides a predictive analysis based on its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the region of 4.5-4.8 ppm. The aromatic protons will appear as a complex multiplet in the range of 7.2-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the benzylic carbon (-CH₂Br) at approximately 30-35 ppm. The carbonyl carbon of the benzophenone moiety will appear as a singlet around 195-200 ppm. The aromatic carbons will resonate in the region of 125-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

-

C=O stretch (ketone): A strong absorption band around 1660-1680 cm⁻¹.

-

C-H stretch (aromatic): Multiple weak to medium bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): A band around 2920-2960 cm⁻¹ for the -CH₂- group.

-

C-Br stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity. The fragmentation pattern is expected to involve the loss of the bromine atom and cleavage of the benzyl-carbon bond.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

It is important to note that benzyl bromides, in general, are known to be lachrymators, causing irritation to the eyes and respiratory tract. Therefore, extra caution should be exercised during handling.

Applications in Drug Development

The introduction of a bromine atom into a molecular structure can significantly impact its pharmacological properties, a strategy often employed in drug design. Bromine can enhance the therapeutic activity, improve the metabolic profile, and increase the duration of action of a drug.

This compound serves as a versatile scaffold for the synthesis of novel drug candidates. The benzophenone moiety can act as a photoactivatable group, allowing for spatiotemporal control of drug activity. The benzyl bromide group provides a reactive handle for conjugation to other molecules, such as targeting ligands or solubilizing agents.

Potential Therapeutic Areas:

-

Oncology: The benzophenone core is a common feature in many anticancer agents. The ability to attach this moiety to various pharmacophores using this compound makes it a valuable tool in the development of new chemotherapeutics.

-

Neuroscience: Benzodiazepine derivatives, which often contain aromatic halogen substitutions, are widely used for their anxiolytic and hypnotic properties. This compound can be used to synthesize novel benzodiazepine analogues with potentially improved efficacy and side-effect profiles.

-

Infectious Diseases: Brominated compounds have shown promise as antimicrobial agents. The 3-benzoylbenzyl scaffold can be incorporated into various heterocyclic systems to explore new antibacterial and antifungal agents.

Conclusion

This compound is a key synthetic intermediate with significant potential in organic chemistry and drug discovery. While some of its physicochemical properties, such as a definitive melting point, require further experimental determination, its synthesis and reactivity are well-understood. The ability to introduce the 3-benzoylbenzyl group into a wide range of molecules provides a powerful strategy for the development of novel compounds with diverse applications, particularly in the field of medicinal chemistry. As research in this area continues, the utility of this compound is expected to expand, leading to the discovery of new and improved therapeutic agents.

References

- PubChem. 3-(Bromomethyl)benzophenone. [Link]

- PrepChem. Synthesis of 3-bromomethyl-benzophenone. [Link]

- PubChem. 3-Bromobenzophenone. [Link]

- University of Colorado Boulder. IR: alkyl halides. [Link]

Sources

Introduction: The Significance of 3-Benzoylbenzyl Bromide

An In-depth Technical Guide to the Physicochemical Properties and Experimental Determination of the Boiling Point of 3-Benzoylbenzyl Bromide

This guide provides a comprehensive technical overview of this compound, with a primary focus on its boiling point. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the structural significance of this compound, the factors influencing its boiling point, and a detailed protocol for its experimental determination.

This compound is a bifunctional organic molecule featuring a benzophenone moiety and a reactive benzyl bromide group. This unique structure makes it a valuable intermediate in organic synthesis. The benzyl bromide functional group is a potent electrophile, susceptible to nucleophilic substitution reactions, which allows for the facile introduction of the benzoylbenzyl group into various molecular scaffolds.[1][2] The benzophenone core is a well-known pharmacophore and photosensitizer, making its derivatives of great interest in medicinal chemistry and materials science.

Understanding the physicochemical properties of a compound is paramount for its synthesis, purification, and application. The boiling point, in particular, is a critical parameter that dictates the conditions required for distillation, a primary method for purifying liquid organic compounds.[3][4] It also provides insights into the substance's volatility and the strength of its intermolecular forces. For a reactive compound like this compound, knowledge of its boiling point is crucial for selecting appropriate reaction conditions to prevent thermal decomposition.

Physicochemical Properties: A Comparative Analysis

While a definitive, experimentally verified boiling point for this compound is not prominently reported in publicly available literature, we can estimate its properties and understand its expected behavior by examining its structure and comparing it to related compounds. The presence of the bulky and polar benzoyl group is expected to significantly increase the boiling point compared to simpler benzyl bromides due to increased molecular weight and stronger intermolecular dipole-dipole interactions.

Table 1: Physicochemical Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₁₄H₁₁BrO | 275.14 | Not Reported | Not Reported |

| Benzyl Bromide | C₇H₇Br | 171.03 | 198-199 °C[5][6] | -3.9 °C[6] |

| 3-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 128-130 °C (at 12 mmHg)[7][8] | 39-41 °C[9] |

| 3-Methoxybenzyl bromide | C₈H₉BrO | 201.06 | 152 °C[10] | Not Applicable |

| Benzophenone | C₁₃H₁₀O | 182.22 | 305.4 °C | 48.5 °C |

Data for related compounds is provided for comparative purposes to estimate the properties of this compound. The boiling point of 3-bromobenzyl bromide is reported at reduced pressure, indicating that the boiling point at atmospheric pressure would be significantly higher and may be accompanied by decomposition.

Experimental Determination of Boiling Point

Given the anticipated high boiling point and potential thermal lability of this compound, a micro-scale method is the preferred approach for its determination. The Siwoloboff method is a reliable technique that requires only a small amount of the sample.[11][12][13] This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Self-Validating Protocol: Micro-Boiling Point Determination

This protocol is designed to be self-validating by ensuring precise temperature control and accurate observation of the boiling phenomenon.

Materials:

-

Sample of this compound

-

Capillary tube (sealed at one end)

-

Fusion tube or small test tube (e.g., 75 x 10 mm)

-

High-temperature thermometer or digital temperature probe

-

Boiling point apparatus (e.g., aluminum block heater or Thiele tube with heating oil)[11][12]

-

Safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Methodology:

-

Sample Preparation: Add a small amount (a few drops, approximately 0.5 mL) of this compound into the fusion tube. The liquid should be sufficient to cover the bulb of the thermometer.

-

Capillary Tube Insertion: Place the capillary tube into the fusion tube with its open end submerged in the liquid and the sealed end pointing upwards.[11][12]

-

Causality Explanation: The trapped air in the capillary tube will expand upon heating, serving as an indicator of vapor pressure.

-

-

Apparatus Assembly: Secure the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb. Insert this assembly into the heating block or Thiele tube.

-

Causality Explanation: This ensures that the thermometer accurately measures the temperature of the sample as it heats.

-

-

Heating: Begin heating the apparatus at a slow, controlled rate (approximately 2-3 °C per minute).

-

Trustworthiness Principle: A slow heating rate is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating medium, preventing overshooting of the boiling point.

-

-

Observation (First Reading, t₁): As the temperature approaches the boiling point, a rapid and continuous stream of air bubbles will emerge from the open end of the capillary tube.[12] Note the temperature (t₁) when this steady stream begins.

-

Causality Explanation: This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

-

-

Observation (Second Reading, t₂): Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point (t₂).[12]

-

Causality Explanation: At this moment, the vapor pressure of the liquid is equal to the external atmospheric pressure. The pressure differential is no longer sufficient to keep the liquid out of the capillary.

-

-

Calculation: The boiling point is the average of the two recorded temperatures: Boiling Point = (t₁ + t₂) / 2 .

-

Barometric Pressure: Record the atmospheric pressure at the time of the experiment. For highly accurate work, a correction can be applied to normalize the boiling point to standard pressure (760 mmHg).[12]

Workflow Visualization

The following diagram illustrates the key stages of the micro-boiling point determination workflow.

Caption: Workflow for Micro-Boiling Point Determination.

Reactivity and Safety Considerations

As a benzylic bromide, this compound is expected to be a lachrymator and a skin and respiratory tract irritant.[6][14][15] Benzyl bromides are reactive alkylating agents and should be handled with appropriate care.[1][16]

Key Hazards: [14]

-

Skin and Eye Irritation/Corrosion: Causes skin irritation and serious eye irritation.

-

Inhalation Toxicity: Harmful if inhaled, may cause respiratory irritation.

-

Harmful if Swallowed or in Contact with Skin. [14]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

Thermal Stability: Benzylic bromides can decompose at elevated temperatures, potentially releasing hydrogen bromide (HBr) gas.[6] This underscores the importance of using reduced pressure (vacuum) distillation for purification rather than distillation at atmospheric pressure. Determining the boiling point at reduced pressure and extrapolating to atmospheric pressure using a nomograph is a safer and more accurate approach for compounds of this class.

Conclusion

References

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.

- Journal of the Korean Chemical Society. LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- Unknown Source. DETERMINATION OF BOILING POINTS.

- University of Technology. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose.

- Journal of the Chemical Society D: Chemical Communications. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.

- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- Unknown Source. 3-Bromobenzyl bromide.

- Cole-Parmer. Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%.

- National Institutes of Health. 3-Benzyloxybenzyl bromide.

Sources

- 1. quora.com [quora.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. vernier.com [vernier.com]

- 5. tandfonline.com [tandfonline.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-溴溴苄 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-METHOXYBENZYL BROMIDE | 874-98-6 [chemicalbook.com]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility Profile of 3-Benzoylbenzyl Bromide for Pharmaceutical and Synthetic Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-benzoylbenzyl bromide (CAS 22071-24-5)[1], a key intermediate in various synthetic applications. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information based on its structural moieties and the known properties of analogous compounds to establish a reliable predicted solubility profile. Furthermore, we present detailed, field-proven methodologies for both qualitative and quantitative solubility determination. These protocols are designed to be self-validating and are grounded in established principles of physical chemistry, providing researchers, scientists, and drug development professionals with the necessary tools to accurately assess the solubility of this compound in a variety of solvent systems. The guide emphasizes the causality behind experimental choices and adheres to strict safety protocols, ensuring both scientific integrity and user safety.

Introduction

Overview of this compound

This compound, also known as [3-(bromomethyl)phenyl]phenylmethanone, is a bifunctional organic compound featuring a benzophenone core and a reactive benzyl bromide group. Its molecular structure (C₁₄H₁₁BrO) dictates its utility as a versatile reagent, particularly for introducing a benzophenone photophore or a bulky aromatic spacer in medicinal chemistry and materials science.

The Critical Role of Solubility in Research and Development

The solubility of a compound is a fundamental physical property that governs its behavior in virtually every laboratory application. For professionals in drug development and synthetic chemistry, a thorough understanding of solubility is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent ensures that reactants are in the same phase, facilitating efficient molecular collisions and maximizing reaction rates and yields.

-

Purification and Isolation: Techniques such as crystallization and chromatography are entirely dependent on differential solubility.[2][3] A suitable crystallization solvent system, for instance, is one in which the compound is soluble at high temperatures but sparingly soluble at lower temperatures.

-

Formulation and Bioavailability: In pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability.

This guide provides the predictive framework and experimental means to generate this crucial data for this compound.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis

The solubility of this compound is best understood by analyzing its constituent parts:

-

Two Phenyl Rings: These large, non-polar aromatic groups contribute significantly to the molecule's hydrophobicity.

-

Ketone (Carbonyl) Group: The C=O group introduces polarity and a hydrogen bond acceptor site, which can offer limited interaction with polar solvents.

-

Bromomethyl Group (-CH₂Br): This group is relatively non-polar and is the primary site of reactivity.

The overall molecule is large, predominantly non-polar, and lacks significant hydrogen bond donating capabilities. This structure dictates its solubility based on the "like dissolves like" principle, which states that substances with similar polarities tend to be soluble in one another.[4]

Predicted Aqueous Solubility

Given its large hydrocarbon framework and lack of strong hydrogen bonding groups, this compound is predicted to be insoluble in water . Similar to the parent compound, benzyl bromide, which is described as slightly soluble and reacts slowly with water[5][6][7], this compound is expected to exhibit negligible solubility. This slow reaction with water, a hydrolysis to form 3-benzoylbenzyl alcohol and hydrobromic acid, is an important consideration during aqueous extractions or handling in humid conditions.

Predicted Organic Solvent Solubility

The molecule's structure suggests good solubility in a range of common organic solvents. Benzyl bromide is miscible with solvents like benzene, ethanol, and ether[8], and we can extrapolate a similar, though not identical, profile for its benzoyl derivative. The presence of the polar ketone may slightly enhance solubility in moderately polar solvents compared to a purely hydrocarbon analogue.

Summary of Predicted Solubility

The following table summarizes the anticipated solubility profile of this compound. These predictions serve as a starting point for experimental verification.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | High (Polar, Protic) | Insoluble | Predominantly non-polar structure, lacks H-bond donors.[9] |

| Methanol / Ethanol | Medium (Polar, Protic) | Sparingly to Moderately Soluble | The polar carbonyl group may interact with the alcohol's hydroxyl group. |

| Acetone / Ethyl Acetate | Medium (Polar, Aprotic) | Soluble to Highly Soluble | Good polarity match between the solvent and the benzophenone moiety. |

| Dichloromethane (DCM) | Low (Polar, Aprotic) | Highly Soluble | Effective at solvating large, moderately polar organic molecules. |

| Tetrahydrofuran (THF) | Low (Polar, Aprotic) | Highly Soluble | Excellent solvent for a wide range of organic compounds. |

| Toluene | Low (Non-polar) | Soluble | The aromatic nature of toluene effectively solvates the phenyl rings. |

| Hexanes / Heptane | Low (Non-polar) | Sparingly Soluble to Insoluble | Insufficient polarity to effectively dissolve the molecule. |

Standardized Protocol for Experimental Solubility Determination

Principle of the Method

The following protocols outline a systematic approach to first qualitatively screen for suitable solvents and then quantitatively measure solubility. The fundamental principle is to establish an equilibrium between the dissolved solute and the undissolved solid at a specific temperature.[10]

Essential Safety Precautions

This compound should be handled with the assumption that it carries hazards similar to benzyl bromide, which is a potent lachrymator and irritant.[7][11]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat at all times.[12]

-

Chemical Incompatibilities: Avoid contact with strong bases, oxidizing agents, and moisture, as these can cause vigorous or violent reactions.[12]

-

Handling: Avoid inhalation of dust or vapors and prevent skin contact.[13] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

Materials and Reagents

-

This compound (solid)

-

Class A Volumetric flasks and pipettes

-

Scintillation vials or test tubes with screw caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

HPLC-UV or other suitable analytical instrument

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Test Solvents (HPLC grade): Water, Methanol, Acetone, Dichloromethane, Toluene, Hexane.

Qualitative Solubility Assessment Workflow

This rapid screening method helps to classify the compound's solubility and identify solvents for further quantitative analysis. The general procedure involves adding a small, pre-weighed amount of solute to a fixed volume of solvent.[15]

Protocol Steps:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent in 0.25 mL increments.

-

After each addition, cap the tube and vortex or shake vigorously for 30 seconds.

-

Visually inspect for the complete disappearance of solid particles.

-

Classify solubility based on the amount of solvent required for dissolution.

Visualization of the Qualitative Experimental Workflow

The following diagram illustrates the decision-making process for the qualitative solubility assessment.

Caption: Workflow for the gold-standard quantitative solubility determination.

Interpretation and Application of Solubility Data

The quantitative data generated from these protocols allows for informed decision-making. For instance, if the solubility in toluene is determined to be 100 mg/mL at 80 °C but only 5 mg/mL at 20 °C, toluene becomes an excellent candidate for recrystallization. Conversely, a high solubility in DCM at room temperature would suggest its use as a reaction solvent but not for purification by precipitation. For chromatographic purification, a solvent system where the compound is soluble but has a low retention factor (e.g., a mixture of hexanes and ethyl acetate) would be ideal.

Conclusion

While published data is scarce, a reliable solubility profile for this compound can be confidently predicted based on its molecular structure. It is expected to be insoluble in water but readily soluble in common polar aprotic and non-polar aromatic organic solvents. This guide provides robust, step-by-step experimental protocols for researchers to validate these predictions and generate precise, quantitative solubility data. Adherence to these methodologies and safety precautions will empower scientists to optimize reaction conditions, streamline purification processes, and accelerate their research and development objectives.

References

- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.

- PubChem. (n.d.). Benzyl Bromide.

- PubChem. (n.d.). Benzoyl bromide, 3-bromo-.

- Wikipedia. (n.d.). Benzyl bromide.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- HUBER. (n.d.). Solubility determination and crystallization.

- PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (2023). Solubility of Organic Compounds.

- ResearchGate. (2025). Micellar properties of benzyldimethyldodecylammonium bromide in aquo-organic solvent media.

- PubChem. (n.d.). 3-(3-Carbonobromidoylbenzoyl)benzoyl bromide.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility determination and crystallization [huber-online.com]

- 4. chem.ws [chem.ws]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]

- 9. 3-Bromobenzyl bromide | 823-78-9 [chemicalbook.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 12. nj.gov [nj.gov]

- 13. westliberty.edu [westliberty.edu]

- 14. fishersci.com [fishersci.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to the Safe Handling of 3-Benzoylbenzyl Bromide for Research and Development Professionals

This guide provides an in-depth examination of the safety protocols and handling procedures for 3-Benzoylbenzyl bromide (CAS No. 22071-24-5). As a key intermediate in the synthesis of novel pharmaceutical compounds and advanced materials, its effective use is predicated on a thorough understanding of its chemical properties and associated hazards. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure laboratory safety and experimental integrity.

Core Hazard Profile and Mechanistic Rationale

This compound is a reactive organic compound that demands rigorous safety measures. Its hazard profile is primarily driven by the benzylic bromide moiety, a potent alkylating agent. This functional group can readily react with biological nucleophiles, such as amino acids and DNA, leading to cellular damage. This reactivity is the underlying cause of its irritant, corrosive, and toxic properties.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2] Prolonged contact can lead to burns.

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2] As a lachrymator, its vapors can cause intense tearing and pain upon exposure.[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[1]

The causality behind these classifications is clear: inhalation of dust or vapors allows the compound to alkylate tissues in the respiratory tract, while skin or eye contact results in localized chemical irritation and potential burns. Therefore, preventing exposure through engineering controls and personal protective equipment is not merely a recommendation but a critical necessity.

Physicochemical Data for Risk Assessment

A comprehensive risk assessment begins with understanding the physical and chemical properties of the substance. This data informs decisions on storage, handling, and emergency response.

| Property | Value | Source |

| CAS Number | 22071-24-5 | [1] |

| Molecular Formula | C₁₄H₁₁BrO | [1] |

| Molecular Weight | 275.14 g/mol | |

| Appearance | Solid (typically white to yellow crystals) | [4] |

| Melting Point | 56-58°C | [1] |

| Boiling Point | 383.1°C at 760 mmHg | [1] |

| Flash Point | 84.5°C | [1] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and heated methanol.[1] Reacts with water.[5] | [1][5] |

| Density | 1.396 g/cm³ | [1] |

The Hierarchy of Controls: From Facility to Individual

Effective safety management follows the hierarchy of controls, prioritizing systemic solutions over individual actions.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. For this compound, the following are mandatory:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[6] This is non-negotiable, as it contains both fine particulates and lachrymatory vapors, preventing inhalation and eye exposure.

-

Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[4][7]

-

Proximity to Safety Equipment: An eyewash station and a safety shower must be immediately accessible and unobstructed from the handling area.[8][9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][4] A full-face shield is recommended when handling larger quantities or when there is a significant splash risk.[8]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[1][7] Double-gloving is a prudent practice. Contaminated gloves must be removed and disposed of properly.

-

Protective Clothing: A flame-retardant lab coat is required. For larger-scale operations, impervious clothing or a chemical-resistant apron should be worn.[1][4]

-

-

Respiratory Protection: If engineering controls are insufficient or during a spill clean-up, a full-face respirator with an appropriate organic vapor/particulate cartridge (NIOSH-approved or equivalent) must be used.[1][7]

Standard Operating Procedure: A Framework for Safe Handling

The following protocol outlines a standard workflow for using this compound in a typical laboratory alkylation reaction. The causality behind each safety step is explicitly stated.

Objective: To safely handle and dispense this compound for a chemical reaction.

-

Preparation and Pre-Handling:

-

Review SDS: Before beginning, thoroughly read the Safety Data Sheet (SDS) for this compound.[1][2]

-

Assemble PPE: Don all required PPE as specified in Section 3.2.

-

Prepare Workspace: Ensure the chemical fume hood is clean, operational, and free of clutter. Place absorbent, plastic-backed pads on the work surface to contain potential spills.

-

Assemble Equipment: Gather all necessary glassware and equipment. Ensure it is dry, as this compound is moisture-sensitive.[10][11]

-

-

Weighing and Dispensing (Inside Fume Hood):

-

Retrieve from Storage: Obtain the reagent container from its designated locked and ventilated storage area.[1][12]

-

Weighing: Tare a suitable container (e.g., a glass vial) on a balance inside the fume hood. Carefully transfer the required amount of solid this compound using a clean spatula. Avoid creating dust. The rationale here is to keep the solid, which can easily become airborne, contained within the ventilated space.

-

Secure Container: Tightly close the main reagent bottle immediately after dispensing to protect it from atmospheric moisture and prevent vapor release.[3]

-

-

Reaction Setup:

-

Addition to Reaction Vessel: Add the weighed this compound to the reaction solvent within the fume hood. If adding as a solid, do so carefully. If adding as a solution, use a syringe or cannula.

-

Monitor Reaction: All manipulations of the reaction mixture must be conducted within the fume hood.

-

-

Post-Reaction Workup and Decontamination:

-

Quenching: Unreacted this compound should be quenched carefully. A common method is the slow addition of a nucleophilic scavenger like a secondary amine or a basic solution, but this must be done with caution as the reaction can be exothermic.

-

Cleaning Glassware: Contaminated glassware should be rinsed with an appropriate solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste.

-

Lifecycle of Safe Handling Diagram

The following diagram illustrates the complete workflow for the safe management of this compound in a research environment.

Caption: Workflow for the safe lifecycle management of this compound.

Storage, Incompatibility, and Waste Disposal

Storage

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][10]

-

Container: Keep the container tightly closed to prevent exposure to moisture, with which it can react.[1][11]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[1][3][12]

Chemical Incompatibilities

Avoid contact with the following materials to prevent violent or hazardous reactions:

-

Water/Moisture: Reacts to form hydrogen bromide gas, which is corrosive.[5]

-

Metals: May cause decomposition, especially in the presence of moisture.[5][6]

Waste Disposal

All waste containing this compound is considered hazardous.

-

Segregation: Collect waste in clearly labeled, sealed containers. Distinguish between solid waste (contaminated gloves, pads) and liquid waste (reaction residues, solvent rinses).

-

Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][14][15] Do not pour down the drain.[3]

Emergency Procedures: Spill and Exposure Management

Spill Response

In the event of a spill, immediate and correct action is vital.

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

-

Protect: Wear full PPE, including respiratory protection.

-

Contain: For small spills, cover with an inert absorbent material like sand or vermiculite. Avoid raising dust.

-

Collect: Carefully sweep the absorbed material into a suitable, sealable container for hazardous waste disposal.[4][7]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

First Aid and Exposure Response

Immediate medical attention is required for all exposures.

-

Inhalation: Move the victim to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4][12]

-

Ingestion: Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting.[12] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

References

- Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%. Cole-Parmer. [Link]

- SAFETY D

- BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

- BENZYL BROMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

- MATERIAL SAFETY DATA SHEET - Benzyl bromide. KSCL (KRISHNA). [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.sangon.com [store.sangon.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. kscl.co.in [kscl.co.in]

- 12. 3-BENZYLOXYBENZYL BROMIDE - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

understanding the reactivity of 3-Benzoylbenzyl bromide

An In-Depth Technical Guide to the Reactivity of 3-Benzoylbenzyl Bromide

Introduction: A Molecule of Dichotomous Reactivity

This compound (CAS No: 22071-24-5) is a bifunctional organic compound that serves as a versatile intermediate in advanced chemical synthesis. Its structure is characterized by a benzyl bromide moiety and a benzoyl group (a ketone), positioned meta to each other on a central benzene ring. This unique arrangement of two distinct and highly reactive functional groups—an electrophilic benzylic carbon and an electrophilic carbonyl carbon—imparts a rich and nuanced reactivity profile. Understanding the interplay and selective manipulation of these two sites is paramount for its effective application in the synthesis of complex molecular architectures, from novel polymers to active pharmaceutical ingredients.

This guide provides a comprehensive exploration of the core reactivity of this compound. We will delve into the mechanistic underpinnings of its key transformations, provide field-tested experimental protocols, and offer insights into achieving chemoselectivity, enabling researchers to harness the full synthetic potential of this valuable building block.

| Compound Property | Data |

| Molecular Formula | C₁₄H₁₁BrO[1] |

| Molecular Weight | 275.14 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 22071-24-5[1] |

Part 1: The Chemistry of the Benzylic Bromide Moiety

The C-Br bond at the benzylic position is the most labile site in the molecule. Its reactivity is significantly enhanced by the adjacent benzene ring, which can stabilize both transition states and intermediates through resonance. This makes it an excellent substrate for a variety of transformations, most notably nucleophilic substitution and organometallic reagent formation.

Nucleophilic Substitution Reactions: A Gateway to Functionalization

Benzylic halides are highly susceptible to nucleophilic substitution, capable of proceeding through both Sₙ1 and Sₙ2 pathways. The choice of mechanism is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

-

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent (e.g., methanol or water), the reaction tends to follow an Sₙ1 pathway. The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This high stability makes the Sₙ1 route particularly favorable for benzylic systems.[2][3]

-

Sₙ2 Mechanism: With a strong nucleophile and a polar aprotic solvent (e.g., DMF or acetonitrile), the Sₙ2 mechanism is favored. This pathway involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. For a primary halide like this compound, the Sₙ2 pathway is often highly efficient.